molecular formula C15H12ClN3O4S2 B2379375 5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 864976-70-5

5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2379375
CAS No.: 864976-70-5
M. Wt: 397.85
InChI Key: DQHRNIQNMZSUHY-ICFOKQHNSA-N
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Description

5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and various functional groups

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.

    Biological Research: It could be used as a probe to study various biochemical pathways or as a tool in molecular biology experiments.

Future Directions

The future directions for research on “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiazophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthetic methods and structural prototypes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The nitrobenzothiazole is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the benzothiazole derivative using a palladium-catalyzed cross-coupling reaction.

    Amidation: Finally, the carboxylic acid group on the thiophene ring is converted to the carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxyethyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-methylphenyl)benzo[b]thiophene-2-carboxamide
  • 5-chloro-N-(2-methylpropyl)benzo[b]thiophene-2-carboxamide

Uniqueness

The presence of the nitro group and the methoxyethyl substituent in 5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide distinguishes it from other similar compounds

Properties

IUPAC Name

5-chloro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S2/c1-23-7-6-18-10-3-2-9(19(21)22)8-12(10)25-15(18)17-14(20)11-4-5-13(16)24-11/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHRNIQNMZSUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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